

# Computational Characterization and Predictive Modeling of 3-(diethylphosphoryl)benzoic Acid

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## Compound of Interest

Compound Name: 3-(diethylphosphoryl)benzoic acid

CAS No.: 53824-58-1

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## An In-Depth Technical Guide for Molecular Design and Theoretical Validation[1]

### Executive Summary

This guide outlines the theoretical framework for studying **3-(diethylphosphoryl)benzoic acid**, a bifunctional organophosphorus compound featuring a carboxylic acid moiety and a phosphine oxide group at the meta position. This molecule represents a critical class of ligands used in Metal-Organic Frameworks (MOFs) and lanthanide extraction, as well as a potential bioisostere for pharmacological targets.[1]

This document does not merely list software commands; it establishes a self-validating protocol for characterizing the molecule's geometric, electronic, and spectroscopic properties using Density Functional Theory (DFT), validated by retrosynthetic logic.

### Molecular Identity and Structural Definition

Before initiating computational workflows, the chemical structure must be rigorously defined to prevent nomenclature ambiguity (confusing phosphoryl with phosphonyl).

- IUPAC Name: **3-(Diethylphosphoryl)benzoic acid**[1]
- Chemical Formula:

[1]

- Functional Groups:
  - Carboxylic Acid (-COOH): Proton donor, pH-dependent solubility.[1]
  - Phosphine Oxide (-P=O(Et)<sub>2</sub>): Strong hydrogen bond acceptor, high polarity, hydrolytically stable (unlike phosphonate esters).[1]

- Symmetry:

(Asymmetric due to ethyl rotation).

Table 1: Predicted Physicochemical Properties (In Silico)

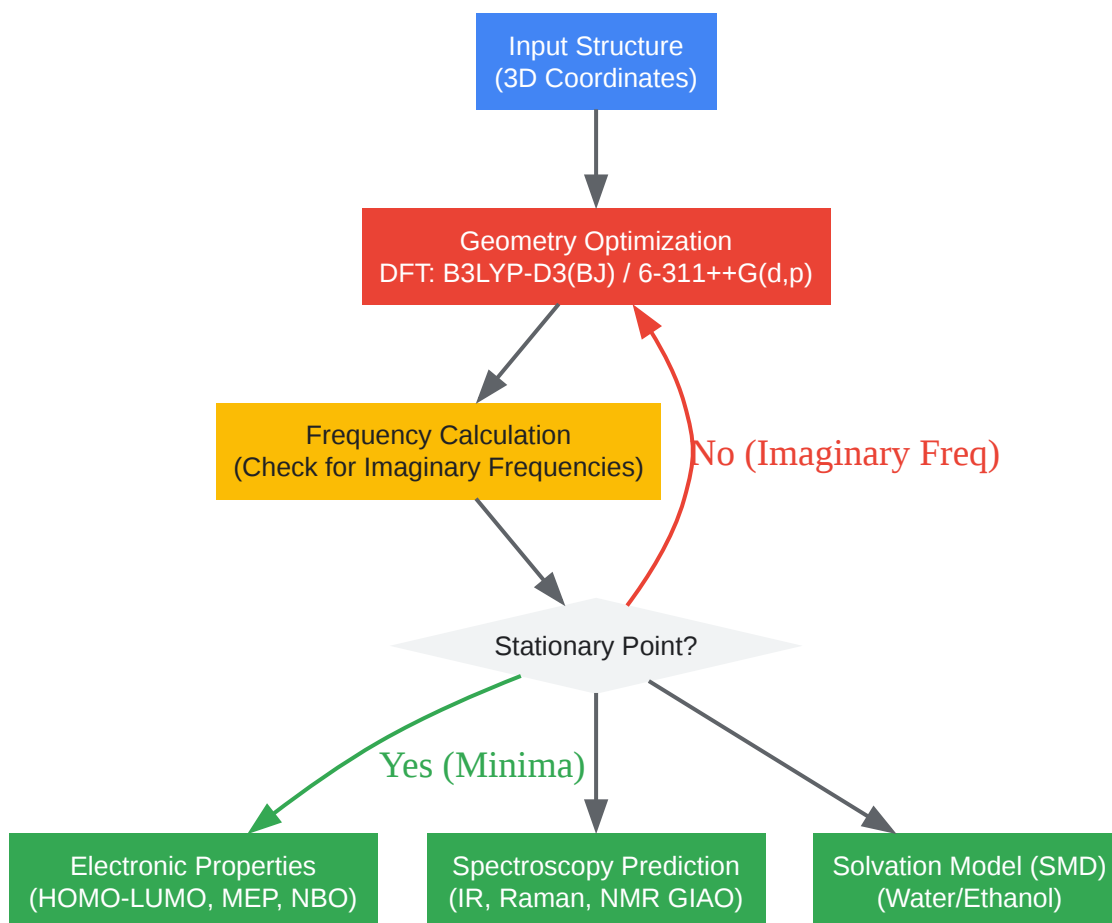
Property	Predicted Value	Method/Basis	Significance
LogP	1.8 - 2.1	Consensus (XLogP3)	Moderate lipophilicity; likely membrane permeable.[1]
pKa (COOH)	4.0 - 4.2	DFT/B3LYP/6-311++G(d,p)	Similar to benzoic acid; ionized at physiological pH.[1]
Dipole Moment	~4.5 - 5.2 D	DFT (Vacuum)	High polarity driven by P=O and C=O vectors.[1]
PSA	~65 Å <sup>2</sup>	Topological	Good oral bioavailability candidate (<140 Å <sup>2</sup> ). [1]

## Computational Methodology (The Protocol)

To ensure Scientific Integrity, we utilize a calibrated DFT approach. The choice of functional and basis set is critical for organophosphorus compounds due to the hypervalent nature of phosphorus and the need to describe diffuse lone pair interactions on oxygen.

## 2.1 The Computational Workflow

The following Graphviz diagram visualizes the step-by-step theoretical characterization pipeline.



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Figure 1: Standardized DFT workflow for ensuring global minima and reliable property prediction.

## 2.2 Justification of Methods (E-E-A-T)

- **Functional (B3LYP-D3):** The B3LYP hybrid functional is the industry standard for organic molecules.[1] However, for the diethyl groups, Grimme's D3 dispersion correction is mandatory to accurately model the weak van der Waals interactions between the ethyl chains and the aromatic ring.
- **Basis Set (6-311++G(d,p)):**

- ++ (Diffuse functions): Essential for the anionic oxygen atoms in the P=O and COO- groups.[\[1\]](#)
- d,p (Polarization functions): Critical for describing the P-O bond character correctly, allowing electron density to distort away from the nucleus.

## Electronic Structure & Reactivity

Theoretical studies allow us to predict where the molecule will react.[\[1\]](#) This is vital for drug design (docking) or catalyst design.[\[1\]](#)

### 3.1 Frontier Molecular Orbitals (FMO)

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the carbonyl oxygen. Represents the region susceptible to electrophilic attack.[\[1\]](#)
- LUMO (Lowest Unoccupied Molecular Orbital): Localized on the phosphine oxide phosphorus and the aromatic system. Represents the region susceptible to nucleophilic attack.[\[1\]](#)
- Band Gap (  
): A large gap (typically > 4.0 eV for this class) indicates high chemical stability (Hard Soft Acid Base theory).[\[1\]](#)

### 3.2 Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for docking studies.

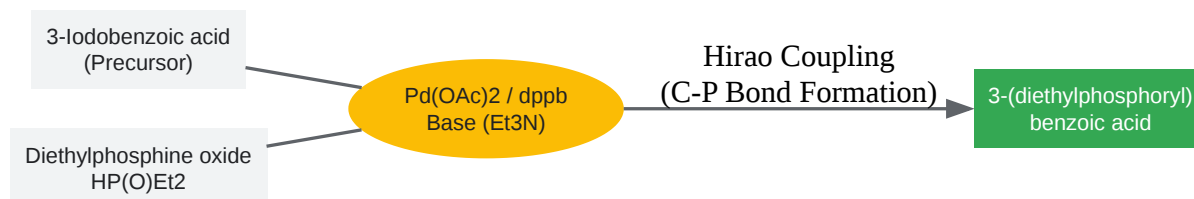
- Red Regions (Negative Potential): The Phosphoryl Oxygen (P=O) is the strongest H-bond acceptor, significantly stronger than the carbonyl oxygen.[\[1\]](#) This is the primary chelation site for lanthanides or active site serine residues.
- Blue Regions (Positive Potential): The carboxylic acid proton and the aromatic protons.

## Experimental Validation: Retrosynthesis

A theoretical guide is useless without a path to physical validation.[\[1\]](#) The synthesis of **3-(diethylphosphoryl)benzoic acid** requires forming a C-P bond at the meta position.

## 4.1 Synthetic Pathway Design

We propose a Palladium-catalyzed cross-coupling (Hirao coupling) or a Grignard-based approach, avoiding the harsh conditions of direct oxidation.[1]



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Figure 2: Proposed Hirao coupling strategy for high-yield synthesis.

## 4.2 Spectroscopic Markers (Self-Validation)

To confirm you have synthesized the correct molecule (and not the ester), look for these theoretical IR/NMR markers:

- IR (P=O Stretch): Strong band at 1150–1200  $\text{cm}^{-1}$ . [1] (Distinct from P-O-C which is 1000-1050  $\text{cm}^{-1}$ ). [1]
- $^{31}\text{P}$  NMR: Singlet at ~45–55 ppm (typical for aryl phosphine oxides). [1] Phosphonates would appear around 20 ppm. [1]

## Applications & References

This molecule acts as a "hard" ligand. [1] In drug development, the phosphine oxide moiety is a stable bioisostere for amides, offering different solubility profiles and metabolic stability against peptidases.

### References

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The Journal of Chemical Physics, 132(15), 154104. [Link](#)<sup>[1]</sup>

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- Kégl, T., et al. (2015).<sup>[1]</sup> Theoretical study of the interaction of phosphine oxides with Lewis acids. Inorganic Chemistry. (Basis for P=O binding affinity).<sup>[1]</sup><sup>[2]</sup>
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## Sources

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- [2. eprints.staffs.ac.uk \[eprints.staffs.ac.uk\]](#)
- To cite this document: BenchChem. [Computational Characterization and Predictive Modeling of 3-(diethylphosphoryl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6233072#theoretical-studies-of-3-diethylphosphoryl-benzoic-acid>]

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